4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline
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Overview
Description
4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline is a compound that features a pyrrolidine ring attached to a pyridazine ring, which is further connected to an aniline group
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been reported to interact with a variety of targets, including receptors and enzymes involved in various biological processes .
Mode of Action
It is known that the pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . This suggests that the compound may interact with its targets in a unique and specific manner.
Biochemical Pathways
For instance, pyridazine derivatives have been used in the treatment of various diseases, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring, can modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been reported to exhibit various pharmacological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other molecules can influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the pyridazine core, which can then be functionalized to introduce the pyrrolidine and aniline groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This would include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the pyridazine ring.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce halogens or nitro groups onto the aniline ring.
Scientific Research Applications
4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring and exhibit similar biological activities.
Pyridazine derivatives: Compounds such as pyridazin-3(2H)-ones and their derivatives are structurally similar and possess a wide range of pharmacological properties.
Uniqueness
4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline is unique due to the combination of the pyrrolidine and pyridazine rings, which provides a distinct three-dimensional structure and enhances its potential for biological activity. This combination allows for more diverse interactions with biological targets compared to compounds containing only one of these rings.
Properties
IUPAC Name |
4-(6-pyrrolidin-1-ylpyridazin-3-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c15-12-5-3-11(4-6-12)13-7-8-14(17-16-13)18-9-1-2-10-18/h3-8H,1-2,9-10,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVAPDJAUZXZEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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